molecular formula C18H27ClN2 B5405567 3,5-dimethyl-N-(pyridin-4-ylmethyl)adamantan-1-amine;hydrochloride

3,5-dimethyl-N-(pyridin-4-ylmethyl)adamantan-1-amine;hydrochloride

Cat. No.: B5405567
M. Wt: 306.9 g/mol
InChI Key: ADJGJRQFLCPONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-(pyridin-4-ylmethyl)adamantan-1-amine;hydrochloride is a complex organic compound that features a unique adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(pyridin-4-ylmethyl)adamantan-1-amine typically involves the reaction of 3,5-dimethyladamantan-1-amine with pyridin-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(pyridin-4-ylmethyl)adamantan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Pyridin-4-ylmethyl chloride with a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the adamantane structure.

    Reduction: Reduced forms of the compound, often leading to the removal of functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-dimethyl-N-(pyridin-4-ylmethyl)adamantan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials due to its stable adamantane core.

Mechanism of Action

The mechanism by which 3,5-dimethyl-N-(pyridin-4-ylmethyl)adamantan-1-amine exerts its effects involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the adamantane core provides structural stability. This compound may modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine
  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Uniqueness

3,5-dimethyl-N-(pyridin-4-ylmethyl)adamantan-1-amine stands out due to its adamantane core, which imparts exceptional stability and rigidity. This makes it particularly useful in applications requiring durable and stable compounds.

Properties

IUPAC Name

3,5-dimethyl-N-(pyridin-4-ylmethyl)adamantan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2.ClH/c1-16-7-15-8-17(2,11-16)13-18(9-15,12-16)20-10-14-3-5-19-6-4-14;/h3-6,15,20H,7-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJGJRQFLCPONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NCC4=CC=NC=C4)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.